molecular formula C6H3Cl4FN2O B3287552 5-Chloro-2-fluoro-4-methoxy-6-(trichloromethyl)pyrimidine CAS No. 84737-34-8

5-Chloro-2-fluoro-4-methoxy-6-(trichloromethyl)pyrimidine

Cat. No.: B3287552
CAS No.: 84737-34-8
M. Wt: 279.9 g/mol
InChI Key: SXVBQTPNCAIFRD-UHFFFAOYSA-N
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Description

5-Chloro-2-fluoro-4-methoxy-6-(trichloromethyl)pyrimidine is a heterocyclic compound that contains both chlorine and fluorine atoms, as well as a methoxy group and a trichloromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of tetrachloropyrimidine with anhydrous potassium fluoride at high temperatures to introduce the fluorine atom . The methoxy group can be introduced through a nucleophilic substitution reaction using methanol as a reagent.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-fluoro-4-methoxy-6-(trichloromethyl)pyrimidine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Methanol, sodium methoxide.

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Coupling: Palladium catalysts, boronic acids.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5-Chloro-2-fluoro-4-methoxy-6-(trichloromethyl)pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Chloro-2-fluoro-4-methoxy-6-(trichloromethyl)pyrimidine involves its interaction with specific molecular targets. The presence of chlorine, fluorine, and methoxy groups can influence its binding affinity and reactivity with enzymes and receptors. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-2-fluoro-4-methoxy-6-(trichloromethyl)pyrimidine is unique due to the combination of its substituents, which confer distinct chemical and physical properties. The presence of both chlorine and fluorine atoms, along with a methoxy group, makes it versatile for various chemical reactions and applications.

Properties

IUPAC Name

5-chloro-2-fluoro-4-methoxy-6-(trichloromethyl)pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl4FN2O/c1-14-4-2(7)3(6(8,9)10)12-5(11)13-4/h1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXVBQTPNCAIFRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=C1Cl)C(Cl)(Cl)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl4FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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